5-tert-Butylisophthalic acid

Übersicht

Beschreibung

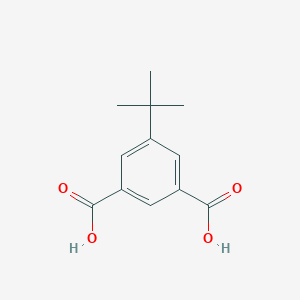

5-tert-Butylisophthalic acid: is an organic compound with the molecular formula C12H14O4 . It is a derivative of isophthalic acid, where a tert-butyl group is attached to the fifth position of the benzene ring. This compound is known for its white to almost white crystalline powder form and has a melting point of over 300°C .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 5-tert-Butylisophthalic acid can be synthesized through various methods. One common method involves the alkylation of isophthalic acid with tert-butyl chloride in the presence of a strong base such as sodium hydroxide. The reaction typically occurs under reflux conditions, followed by acidification to yield the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic oxidation of 5-tert-butyl-m-xylene. This process uses a catalyst such as cobalt or manganese acetate in the presence of air or oxygen at elevated temperatures and pressures. The resulting product is then purified through crystallization .

Analyse Chemischer Reaktionen

Types of Reactions: 5-tert-Butylisophthalic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: It can be reduced to form dihydro derivatives.

Substitution: The carboxylic acid groups can undergo esterification or amidation reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like alcohols or amines in the presence of acid catalysts are employed for esterification or amidation.

Major Products:

Oxidation: Quinones or other oxidized derivatives.

Reduction: Dihydro derivatives.

Substitution: Esters or amides.

Wissenschaftliche Forschungsanwendungen

Polymer Science

5-tert-Butylisophthalic acid is primarily used as a comonomer in the synthesis of polyesters, particularly poly(ethylene terephthalate) (PET). The incorporation of 5-TBIA into PET copolymers significantly influences their crystallization behavior and thermal properties.

Case Study: PET Copolymers

A study conducted by Kint et al. (2024) investigated the effects of incorporating 5-tert-butyl isophthalic units into PET. The findings indicated that:

- Crystallization Rate : The copolymer PET95 tBI5 crystallized faster than pure PET when heated from the glassy state.

- Mechanical Properties : The tensile strength and gas permeability of the copolymer were enhanced compared to standard PET, making it suitable for applications requiring improved durability and barrier properties .

| Property | Pure PET | PET Copolymer (95% PET, 5% 5-TBIA) |

|---|---|---|

| Crystallization Rate | Lower | Higher |

| Tensile Strength | Standard | Enhanced |

| Gas Permeability | Standard | Reduced |

Coordination Chemistry

5-TBIA serves as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes exhibit interesting catalytic properties and structural diversity.

Case Study: Cobalt Complexes

Research by Zhang et al. (2010) highlighted the synthesis of cobalt(II) complexes using this compound as a ligand. Key findings include:

- Structural Characteristics : The complexes displayed unique crystal structures that were analyzed using X-ray diffraction techniques.

- Catalytic Activity : These complexes showed promising catalytic activity in oxidation reactions, indicating potential applications in industrial catalysis .

Organic Synthesis

In organic synthesis, this compound is utilized as a versatile building block for the preparation of various functionalized compounds.

Applications in Synthesis

- Synthesis of Esters : 5-TBIA can be esterified to produce derivatives that are useful in fragrances and pharmaceuticals.

- Building Block for Advanced Materials : Its functional groups allow for further modification, enabling the design of materials with specific properties for electronics and photonics.

Wirkmechanismus

The mechanism of action of 5-tert-Butylisophthalic acid involves its interaction with specific molecular targets. In biochemical assays, it acts as a ligand that binds to enzymes or receptors, modulating their activity. The pathways involved include inhibition or activation of enzymatic reactions, depending on the specific application .

Vergleich Mit ähnlichen Verbindungen

Isophthalic acid: Lacks the tert-butyl group, making it less hydrophobic.

5-Hydroxyisophthalic acid: Contains a hydroxyl group instead of a tert-butyl group, affecting its reactivity and solubility.

5-Aminoisophthalic acid: Has an amino group, which introduces different chemical properties and reactivity.

Uniqueness: 5-tert-Butylisophthalic acid is unique due to the presence of the tert-butyl group, which enhances its hydrophobicity and affects its chemical reactivity. This makes it particularly useful in the synthesis of high-performance materials and in applications requiring specific hydrophobic interactions .

Biologische Aktivität

5-tert-Butylisophthalic acid (CAS No. 2359-09-3) is an aromatic dicarboxylic acid that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, chemical properties, and potential applications in medicinal chemistry and materials science.

- Molecular Formula : C₁₂H₁₄O₄

- Molecular Weight : 222.24 g/mol

- Physical State : Solid at room temperature

- Purity : Typically >98% in commercial samples

This compound is characterized by its bulky tert-butyl group, which influences its solubility and interactions with biological systems. The presence of two carboxylic acid groups allows for potential coordination with metal ions and interaction with biological macromolecules.

Synthesis

The synthesis of this compound typically involves the functionalization of isophthalic acid derivatives through various chemical reactions, including acylation and alkylation processes. For instance, one method involves the reaction of isophthaloyl dichloride with tert-butyl alcohol under controlled conditions to yield the desired product .

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated that derivatives of isophthalic acids, including this compound, showed significant inhibition of bacterial growth, highlighting its potential as a lead compound for developing new antimicrobial agents .

Binding Affinity Studies

In a study focused on the synthesis of macrocyclic compounds using this compound, researchers evaluated the binding properties of these compounds with guest molecules. The binding affinity was assessed using NMR spectroscopy, revealing moderate binding constants that suggest potential applications in drug delivery systems . The ability to form stable complexes could enhance the bioavailability of therapeutic agents.

Case Studies

Toxicological Profile

The safety profile of this compound indicates some concerns regarding skin irritation and sensitization. According to safety data sheets, it may cause skin irritation and serious eye irritation upon contact . Further toxicological studies are necessary to fully understand its safety profile and potential risks associated with exposure.

Eigenschaften

IUPAC Name |

5-tert-butylbenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-12(2,3)9-5-7(10(13)14)4-8(6-9)11(15)16/h4-6H,1-3H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJLUCDZIWWSFIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0062345 | |

| Record name | 5-tert-Butylisophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2359-09-3 | |

| Record name | 5-tert-Butylisophthalic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2359-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzenedicarboxylic acid, 5-(1,1-dimethylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002359093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenedicarboxylic acid, 5-(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-tert-Butylisophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-tert-butylisophthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.365 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 5-tert-Butylisophthalic acid (5-tert-H2IPA) has the molecular formula C12H14O4 and a molecular weight of 222.24 g/mol. []

A: Yes, researchers frequently characterize this compound using techniques like Infrared (IR) spectroscopy and 1H-NMR spectroscopy. [, , , ]

A: Poly(ethylene terephthalate) copolymers containing this compound exhibit good thermal stability, remaining stable up to approximately 395 °C. []

A: Incorporating this compound into poly(ethylene terephthalate) increases its glass-transition temperature and decreases its melting temperature compared to copolymers without this modification. [] Additionally, it contributes to enhanced brittleness reduction in these materials. []

A: Yes, coordination polymers (CPs) incorporating this compound, such as CP2 and CP3 in a study focusing on Co-based CPs, have demonstrated notable catalytic activity in Knoevenagel condensation reactions. [] Specifically, CP2 and CP3 effectively catalyzed the reaction between benzaldehyde and ethyl cyanoacetate, achieving conversions of 91.3% and 96.6%, respectively, within a 120-minute timeframe. []

A: Yes, a study focusing on metal-organic gels (MOGs) explored the use of this compound to modify Fe-tricarboxylate MOGs. [] The resulting tert-butyl-substituted MOGs were successfully synthesized in both alcohol and DMF solvents. []

A: Yes, density functional theory (DFT) calculations at the B3LYP/6-311+g(d) level have been used to study the presumed hypercoordinate intermediates involved in carboxylate exchange reactions at the selenium(II) center. [] These calculations were specifically employed to model the reactions of a series of compounds, including those related to this compound. []

A: Research indicates that varying the substituents on isophthalic acid, such as transitioning from hydrogen to hydroxyl groups or tert-butyl groups, can influence the coordination number of metal ions within the resulting structures. [] In the case of zinc-based coordination polymers, this substituent variation led to a decrease in dimensionality, shifting from a 2D (4,4) net to a 1D double-stranded chain and ultimately to a 1D chain. []

A: Studies have shown that the presence of different substituents on the isophthalic acid framework can directly affect the coordination behavior of the carboxylate groups. [] These variations in coordination modes subsequently play a crucial role in shaping the final structures of the resulting coordination polymers. []

A: this compound is frequently employed as a linking ligand in the construction of MOFs. Its ability to bridge metal ions arises from the presence of two carboxylate groups in its structure. [, , , , , , , ]

A: Several MOFs have been synthesized using this compound, including: * Ln3+@Cd-MOFs (Ln = Eu, Tb, Sm, Dy) []* [Pb(H2O)(tip)]n (1), [Pb3(μ4-O)(tip)2]n (2) and [Pb4(μ4-O)(tip)3]n (3) []* [Zn6(tbip)4(trz)2·H2O]n []* {[Mn3Li2(TBIP)4(DMF)4] []* {[Cd(BBIP)(TBIP)]·EtOH}n []

A: The presence of a bulky tert-butyl group and hydrophilic carboxylate groups in this compound can lead to the formation of bi-porous MOFs with both hydrophilic and hydrophobic channels, as demonstrated in the synthesis of {[(Me2NH2)2]·[Cd3(5-tbip)4]·2DMF}n. []

A: Research has shown that the incorporation of this compound into Cadmium(II) coordination polymers can impart luminescent properties. [] These coordination polymers, when excited under UV light, exhibit notable fluorescent emissions. []

A: Yes, studies have explored the use of Cadmium(II) coordination polymers containing this compound as luminescent sensors for specific analytes. [] For instance, these complexes have shown potential for detecting mercury ions (Hg2+) in aqueous solutions by exhibiting a decrease in luminescence intensity upon interaction with the target analyte. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.